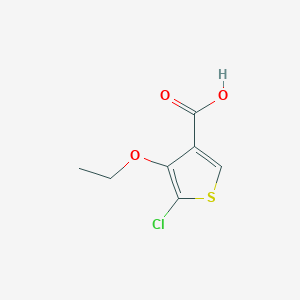
5-Chloro-4-ethoxy-3-thiophenecarboxylic acid
Cat. No. B8336656
M. Wt: 206.65 g/mol
InChI Key: XTMUHKHVQVKKHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04144235
Procedure details


A 15.45 g. portion of 4-ethoxy-3-thiophenecarboxylic acid is suspended in 30 ml. of chloroform. To this is added dropwise 8.1 ml. of sulfuryl chloride with stirring. The mixture is stirred for 30 minutes and the precipitate is collected, giving 5-chloro-4-ethoxy-3-thiophenecarboxylic acid.



Identifiers


|
REACTION_CXSMILES
|
[CH2:1]([O:3][C:4]1[C:5]([C:9]([OH:11])=[O:10])=[CH:6][S:7][CH:8]=1)[CH3:2].S(Cl)([Cl:15])(=O)=O>C(Cl)(Cl)Cl>[Cl:15][C:8]1[S:7][CH:6]=[C:5]([C:9]([OH:11])=[O:10])[C:4]=1[O:3][CH2:1][CH3:2]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)OC=1C(=CSC1)C(=O)O
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)(=O)(Cl)Cl
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)(Cl)Cl
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
The mixture is stirred for 30 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
To this is added dropwise 8.1 ml
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the precipitate is collected
|
Outcomes


Product
Details
Reaction Time |
30 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=C(C(=CS1)C(=O)O)OCC
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
